Chrysoeriol 5-methyl ether

Description

Properties

IUPAC Name |

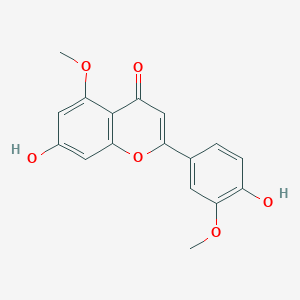

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-5-9(3-4-11(14)19)13-8-12(20)17-15(22-2)6-10(18)7-16(17)23-13/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMXMMBASFOTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308421 | |

| Record name | Luteolin 5,3′-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62346-14-9 | |

| Record name | Luteolin 5,3′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62346-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 5,3′-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysoeriol 5-methyl ether can be synthesized through the methylation of luteolin. This process involves the use of methyltransferases, such as OsCOMT1 from rice and ZmCOMT from maize, which transfer a methyl group to luteolin . Another method involves the use of a sugar O-methyltransferase enzyme from Saccharopolyspora spinosa, which regioselectively produces chrysoeriol in a microbial host .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial biosynthesis. Recombinant Escherichia coli expressing specific methyltransferases can be used to produce chrysoeriol from luteolin . This method is sustainable and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Chrysoeriol 5-methyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert chrysoeriol into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the chrysoeriol molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of chrysoeriol, which may have different biological activities and properties .

Scientific Research Applications

Chemical Applications

Model Compound for Flavonoid Chemistry

- Chrysoeriol 5-methyl ether serves as a model compound for studying flavonoid chemistry. Its structure allows researchers to investigate the effects of methylation on flavonoid properties and reactivity. This is crucial for the synthesis of other flavonoid derivatives, facilitating advancements in organic chemistry and drug development.

Synthesis

- The compound can be synthesized through methylation of luteolin using methyltransferases such as OsCOMT1 from rice and ZmCOMT from maize. This synthetic route is essential for producing chrysoeriol at a larger scale for research purposes.

Biological Applications

Anticancer Activity

- Chrysoeriol exhibits significant anticancer properties against various tumor cell lines, including cervical, lung, and colon cancer. Studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as m-TOR/PI3K/AKT . In vivo studies have supported these findings, showcasing its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

- The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a candidate for treating inflammatory diseases .

Antioxidant Properties

- Chrysoeriol acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Its ability to protect cells from oxidative damage is vital for preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and diabetes .

Neuroprotective Effects

- Research indicates that chrysoeriol may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases like Parkinson's disease. Its mechanisms include reducing neuroinflammation and protecting neuronal cells from oxidative damage .

Industrial Applications

Nutraceuticals and Pharmaceuticals

- Due to its health benefits, chrysoeriol is being explored for use in nutraceuticals and pharmaceuticals. Its incorporation into dietary supplements could provide health-promoting effects related to inflammation, cancer prevention, and overall wellness .

Microbial Biosynthesis

- Innovative approaches involve microbial biosynthesis of chrysoeriol using recombinant E. coli strains. This method not only enhances production efficiency but also reduces reliance on chemical synthesis, aligning with sustainable practices in biotechnology .

Case Studies

- Anticancer Mechanisms

- Diabetes Management

- Osteoprotective Effects

Mechanism of Action

Chrysoeriol 5-methyl ether exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammation. Additionally, chrysoeriol has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chrysoeriol 5-methyl ether belongs to a class of methylated luteolin derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Methylated Luteolin Derivatives

Key Research Findings and Mechanisms

Antioxidant Activity

- Chrysoeriol exhibits moderate DPPH radical scavenging activity (53.6%), outperformed by luteolin (85.6%) but comparable to diosmetin (55.4%) . Its glycosylated forms show reduced lipid peroxidation inhibition but enhanced DPPH scavenging at millimolar concentrations .

Pharmacological Effects

- Chrysoeriol reduces hyperlipidemia in diabetic rats by modulating lipid-metabolizing enzymes (e.g., HMG-CoA reductase) and enhancing insulin secretion . It also acts as a bronchodilator via KATP channel activation .

- This compound ’s antiviral activity against SARS-CoV-2 is theorized to involve binding to viral proteases, though experimental validation is pending .

Biological Activity

Chrysoeriol 5-methyl ether is a methoxylated flavone derived from luteolin, known for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is synthesized through the methylation of luteolin, often using methyltransferases. It is found in various medicinal plants and has garnered attention for its health benefits. Its chemical structure enhances its stability and biological activity compared to its parent compound, luteolin.

Anticancer Properties

This compound exhibits significant anticancer effects across various tumor cell lines.

- Induction of Autophagy : In studies involving A549 human lung cancer cells, chrysoeriol induced autophagy by increasing Beclin-1 and LC3-II levels while suppressing p62 expression. This led to a notable increase in the proportion of cells in the sub-G1/G0 phase of the cell cycle .

- Inhibition of Signaling Pathways : The compound has been shown to inhibit the m-TOR/PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival .

Case Studies

- A549 Cell Line : Chrysoeriol demonstrated an IC50 value of 15 μM against A549 cells with lower cytotoxicity towards normal MRC-5 cells (IC50 = 93 μM) .

- SW1990 Pancreatic Cancer Cells : It exhibited pro-apoptotic activity targeting the BCL-2 protein with an IC50 value of approximately 56.35 μM .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of autophagy |

| MRC-5 (Normal) | 93 | Lower cytotoxicity |

| SW1990 (Pancreatic) | 56.35 | Targeting BCL-2 |

Anti-inflammatory Activity

Chrysoeriol has shown promising anti-inflammatory effects in various in vitro and in vivo studies:

- In Vivo Studies : It ameliorated acute skin inflammation and provided reno-protection against acute kidney injury .

- In Vitro Studies : The compound inhibited pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Antioxidant Properties

As an antioxidant, chrysoeriol scavenges free radicals and reduces oxidative stress:

- Mechanism : It modulates antioxidant enzyme activities such as superoxide dismutase and catalase, contributing to its protective effects against oxidative damage .

Antimicrobial Activity

Chrysoeriol exhibits significant antimicrobial properties against various pathogens:

- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with lower effective doses compared to other flavonoids like luteolin .

- Fungal Activity : The compound also displays antifungal properties that contribute to its overall antimicrobial profile.

Neuroprotective Effects

Research indicates that chrysoeriol may have neuroprotective effects:

- Parkinson’s Disease Models : In animal studies, it demonstrated potential benefits in protecting against neurodegeneration associated with Parkinson’s disease .

Potential Applications in Medicine

Given its diverse biological activities, this compound holds potential therapeutic applications:

- Cancer Treatment : Its ability to target cancer cell signaling pathways makes it a candidate for developing new anticancer therapies.

- Anti-diabetic Agent : The compound has shown efficacy in reducing plasma glucose levels and improving insulin sensitivity in diabetic models .

- Cardiovascular Health : Its antioxidant and anti-inflammatory properties suggest potential benefits in preventing cardiovascular diseases .

Q & A

Q. What strategies ensure robust validation of this compound’s bioactivity in peer-reviewed studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.